molecular formula C25H26ClNO9 B1587566 2-(beta-D-Galactosidoxy)naphthol AS-LC CAS No. 94123-05-4

2-(beta-D-Galactosidoxy)naphthol AS-LC

Cat. No. B1587566
CAS RN: 94123-05-4
M. Wt: 519.9 g/mol
InChI Key: UJPWFVGXQNDAFV-UHFFFAOYSA-N
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Description

2-(beta-D-Galactosidoxy)naphthol AS-LC, or 2-GDN-AS-LC, is a small molecule with a variety of applications in scientific research. It is a synthetic molecule that is composed of two structural components: a beta-D-galactosidoxy group and a naphthol group. 2-GDN-AS-LC has been used in a number of areas of research, including biochemical and physiological studies, drug discovery, and lab experiments. In

Scientific Research Applications

Organic Synthesis and Material Science

  • Chiral Organogel Formation : Research by Ghosh et al. (2006) explored sugar-derived chiral pyrano[2,3-b]naphtho[1,2-e]pyrans, closely related to the structural family of "2-(beta-D-Galactosidoxy)naphthol AS-LC". They found that the galactose-derived product acts as a low molecular mass organogelator (LMOG), forming a rare type of micro tubular gel assembly in n-hexane. This study showcases the potential of such compounds in creating chiral materials with specific structural properties (Ghosh, Chakraborty, Maiti, & Puranik, 2006).

Environmental Chemistry

  • Adsorption Mechanisms : Zheng et al. (2018) investigated the adsorption mechanisms of pollutants like Pb(II) and 1-naphthol by β-cyclodextrin modified graphene oxide nanosheets, which share functional similarities with "2-(beta-D-Galactosidoxy)naphthol AS-LC". Their findings highlight the compound's relevance in environmental remediation, particularly in water treatment, by demonstrating the effective removal of inorganic and organic pollutants through complexation and adsorption processes (Zheng, Gao, Zhu, Wang, Wakeel, Wahid, Alharbi, & Chen, 2018).

Catalysis and Reaction Mechanisms

  • Aminative Dearomatization : Yi, Tu, and You (2018) achieved a direct aminative dearomatization of 2-naphthols, a process potentially applicable to "2-(beta-D-Galactosidoxy)naphthol AS-LC". This method involves the use of rhodium catalysis to afford unprotected α-amino-β-naphthalenones under mild conditions. The versatility in catalysis and potential for synthesis of complex organic molecules underscore the importance of these compounds in organic synthesis (Yi, Tu, & You, 2018).

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO9/c1-33-18-10-16(19(34-2)9-15(18)26)27-24(32)14-7-12-5-3-4-6-13(12)8-17(14)35-25-23(31)22(30)21(29)20(11-28)36-25/h3-10,20-23,25,28-31H,11H2,1-2H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPWFVGXQNDAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399127
Record name 2-(beta-D-Galactosidoxy)naphthol AS-LC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(beta-D-Galactosidoxy)naphthol AS-LC

CAS RN

94123-05-4
Record name 2-(beta-D-Galactosidoxy)naphthol AS-LC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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